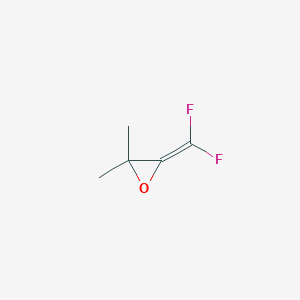
3-(Difluoromethylidene)-2,2-dimethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethylidene)-2,2-dimethyloxirane is an organofluorine compound characterized by the presence of a difluoromethylidene group attached to an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethylidene)-2,2-dimethyloxirane typically involves the difluoromethylation of precursor compounds. One common method is the reaction of 2,2-dimethyloxirane with difluorocarbene, generated in situ from difluoromethylating agents under specific conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced difluoromethylating reagents and catalysts to achieve high throughput and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethylidene)-2,2-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylidene-containing epoxides.
Reduction: Reduction reactions can yield difluoromethylidene alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Applications De Recherche Scientifique
3-(Difluoromethylidene)-2,2-dimethyloxirane has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethylidene)-2,2-dimethyloxirane involves its interaction with specific molecular targets and pathways. The difluoromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Difluoromethylidene-containing epoxides
- Difluoromethylidene alcohols
- Substituted oxiranes
Uniqueness
3-(Difluoromethylidene)-2,2-dimethyloxirane is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its difluoromethylidene group enhances its stability and reactivity compared to other similar compounds, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
925705-75-5 |
|---|---|
Formule moléculaire |
C5H6F2O |
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
3-(difluoromethylidene)-2,2-dimethyloxirane |
InChI |
InChI=1S/C5H6F2O/c1-5(2)3(8-5)4(6)7/h1-2H3 |
Clé InChI |
VNDOVCFRDRDLSG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(F)F)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)

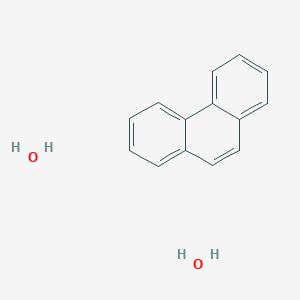
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)
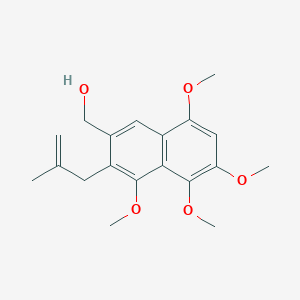
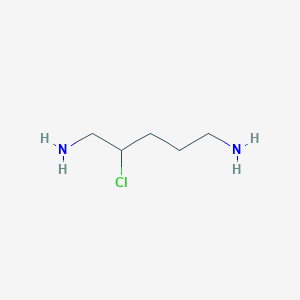
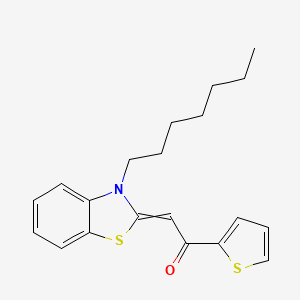
![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)

![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
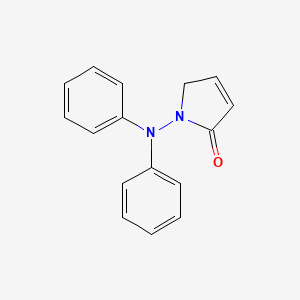
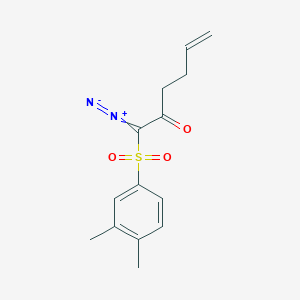
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
